molecular formula C17H15NO3 B8662775 3-Amino-5-methoxy-2-(4-methoxyphenyl)inden-1-one CAS No. 199987-17-2

3-Amino-5-methoxy-2-(4-methoxyphenyl)inden-1-one

Cat. No. B8662775
Key on ui cas rn: 199987-17-2
M. Wt: 281.30 g/mol
InChI Key: SSXNAVNUUDFWTL-UHFFFAOYSA-N
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Patent
US06903238B2

Procedure details

A mixture of methyl 4-methoxybenzoate (1.47 g, 7.47 mmole) and 4-methoxy phenylacetonitrile (1.00 g, 6.79 mmole) in dry THF (15 mL) was slowly added to 20 ml of 2.0 M of LDA at −10° C. The mixture was gradually allowed to warm to room temperature and left to stir overnight. The reaction was quenched with water and most of the THF was removed via vacuum. The crude aminoindenone was then filtered, dried and recrystallized from isopropanol to give a red orange solid (65% yield, m.p. 213° C.); MS m/e 281 (M+)+.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=O)=[CH:5][CH:4]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]#[N:23])=[CH:17][CH:16]=1.[Li+].CC([N-]C(C)C)C>C1COCC1>[NH2:23][C:22]1[C:5]2[C:6](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[C:7](=[O:9])[C:21]=1[C:18]1[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
COC1=CC=C(C(=O)OC)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water and most of the THF
CUSTOM
Type
CUSTOM
Details
was removed via vacuum
FILTRATION
Type
FILTRATION
Details
The crude aminoindenone was then filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(C2=CC=C(C=C12)OC)=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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